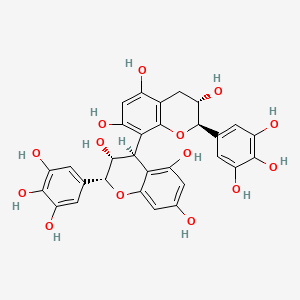![molecular formula C11H16BF4N3O B13416779 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate CAS No. 67952-27-6](/img/structure/B13416779.png)
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C11H16BF4N3O. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate typically involves the diazotization of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylaniline. The process includes the following steps:
Diazotization: The primary amine group of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylaniline is converted to a diazonium group using nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
Formation of Tetrafluoroborate Salt: The diazonium salt formed is then treated with tetrafluoroboric acid (HBF4) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and alkoxy groups.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) and stannous chloride (SnCl2) are employed.
Major Products Formed
Substitution Reactions: Halogenated benzenes, phenols, and alkoxybenzenes.
Coupling Reactions: Azo compounds.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium chloride
- 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium bromide
- 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium iodide
Uniqueness
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various industrial and research applications.
Propriétés
Numéro CAS |
67952-27-6 |
|---|---|
Formule moléculaire |
C11H16BF4N3O |
Poids moléculaire |
293.07 g/mol |
Nom IUPAC |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C11H16N3O.BF4/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;2-1(3,4)5/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1 |
Clé InChI |
RCFDYEUNBQWALI-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


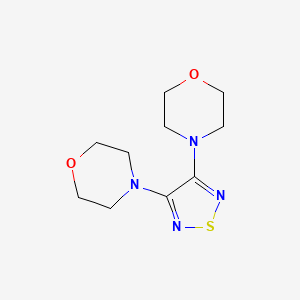

![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)
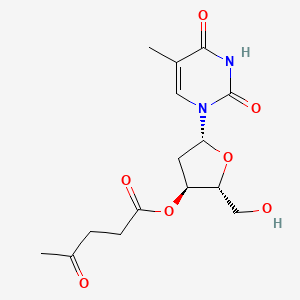

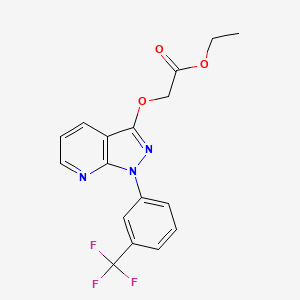
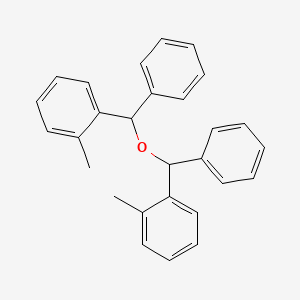

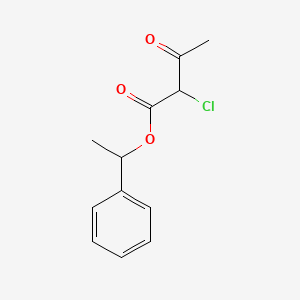
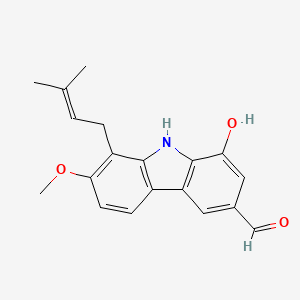
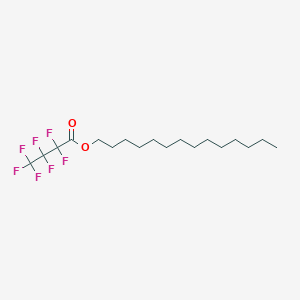
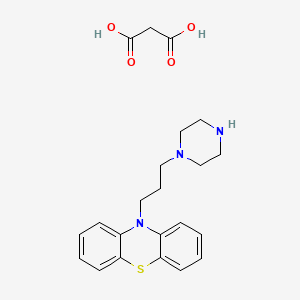
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
